Defined Impurity Profile in Capivasertib Pharmaceutical Development
This compound is officially designated as Capivasertib Impurity 25, a reference standard supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production [1]. The (R)-enantiomer is the unwanted stereoisomer in the synthesis of Capivasertib, which utilizes the (S)-enantiomer (CAS 886061-26-3) as the chiral intermediate [2]. The availability of a well-characterized, high-purity (R)-enantiomer reference standard is critical for establishing and validating chiral HPLC methods to ensure the enantiomeric purity of the (S)-intermediate used in drug substance manufacturing.
| Evidence Dimension | Regulatory and Synthetic Role |
|---|---|
| Target Compound Data | Capivasertib Impurity 25; reference standard for analytical method development and QC [1] |
| Comparator Or Baseline | (S)-enantiomer (CAS 886061-26-3) as key intermediate for Capivasertib API synthesis [2] |
| Quantified Difference | Opposite stereoisomer with opposite synthetic utility; the (R)-form must be controlled as an impurity, while the (S)-form is the desired intermediate. |
| Conditions | Capivasertib drug substance manufacturing and quality control |
Why This Matters
Procurement of this specific (R)-enantiomer is essential for laboratories performing chiral purity analysis and method validation for Capivasertib and related ANDA submissions.
- [1] SynZeal. (2025). Capivasertib Impurity 25 | 1213362-28-7. synzeal.com. View Source
- [2] Jigao616. (2024). 一种卡帕塞替尼关键中间体的制备方法技术 [A preparation method for a key intermediate of Capivasertib]. jigao616.com. View Source
